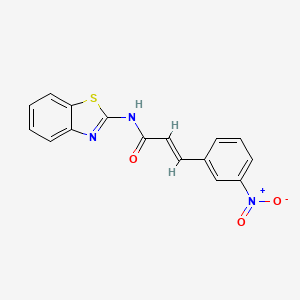

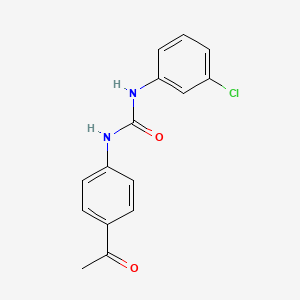

N-1,3-benzothiazol-2-yl-3-(3-nitrophenyl)acrylamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis N-1,3-benzothiazol-2-yl-3-(3-nitrophenyl)acrylamide, due to its complex structure, is synthesized through multi-step chemical reactions. An analogous compound, synthesized by refluxing 2-hydroxymethylbenzothiazole and 2-chloro-5-nitrobenzaldehyde in acetic anhydride, highlights the intricate process involved in creating such benzothiazole derivatives. The preparation often involves the use of acryloyl chloride and triethylamine at low temperatures to ensure precise functional group addition and to control the reaction pathway (Muir et al., 1992). Copper-catalyzed intramolecular cyclization has also been employed for synthesizing N-benzothiazol-2-yl-amides, showcasing the versatility in the synthesis methods of benzothiazole derivatives (Wang et al., 2008).

Molecular Structure Analysis The molecular structure of compounds related to N-1,3-benzothiazol-2-yl-3-(3-nitrophenyl)acrylamide has been elucidated through X-ray crystallography, demonstrating distinct nonplanar geometries and the influence of substituents on molecular conformation. For instance, the benzothiazole and phenyl rings in some derivatives are rotated to form significant dihedral angles, indicating steric interactions that influence the overall molecular shape (Alarcon et al., 1998).

Chemical Reactions and Properties The chemical reactivity of benzothiazole derivatives encompasses a range of reactions including isomerization, where N-aryl-3-amino-4-nitroisothiazol-5(2H)-imines spontaneously isomerize to benzothiazoles under certain conditions, highlighting the dynamic nature of these compounds and their susceptibility to structural changes under varying conditions (Argilagos et al., 1997).

Physical Properties Analysis The physical properties of benzothiazole derivatives are closely tied to their molecular structure. Compounds such as the synthesized N-benzothiazol-2-yl-amides exhibit specific melting points and solubilities, which are influenced by the nature of their substituents and overall molecular geometry. These characteristics are essential for determining the compound's suitability for various applications and for understanding its behavior under different conditions.

Chemical Properties Analysis Benzothiazole derivatives demonstrate a variety of chemical properties, including reactivity towards different reagents and the ability to undergo various chemical transformations. The versatility of these compounds is evidenced by their participation in copper-catalyzed intramolecular cyclizations and their reactivity with nitro compounds, which are pivotal in extending their application scope and in the synthesis of novel compounds with diverse functionalities (Bai et al., 2023).

properties

IUPAC Name |

(E)-N-(1,3-benzothiazol-2-yl)-3-(3-nitrophenyl)prop-2-enamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H11N3O3S/c20-15(9-8-11-4-3-5-12(10-11)19(21)22)18-16-17-13-6-1-2-7-14(13)23-16/h1-10H,(H,17,18,20)/b9-8+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KAPACXMPYXILDE-CMDGGOBGSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)N=C(S2)NC(=O)C=CC3=CC(=CC=C3)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C2C(=C1)N=C(S2)NC(=O)/C=C/C3=CC(=CC=C3)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H11N3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

325.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2E)-N-(1,3-benzothiazol-2-yl)-3-(3-nitrophenyl)prop-2-enamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(benzylthio)-7-phenyl[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B5640577.png)

![[(3aS*,10aS*)-2-[(5-propylisoxazol-3-yl)carbonyl]-2,3,3a,4-tetrahydro-1H-[1]benzoxepino[3,4-c]pyrrol-10a(10H)-yl]methanol](/img/structure/B5640580.png)

![3-(2-chlorophenyl)-7-phenyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[4,3-c]pyrimidine](/img/structure/B5640587.png)

![N-{2-[4-(aminosulfonyl)phenyl]ethyl}-2-methoxybenzamide](/img/structure/B5640601.png)

![5,5-dimethyl-3-[2-(1-methyl-2-oxo-1,2-dihydro-1'H-spiro[indole-3,4'-piperidin]-1'-yl)-2-oxoethyl]-1,3-oxazolidine-2,4-dione](/img/structure/B5640627.png)

![ethyl 2-amino-1-(2-furylmethyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate](/img/structure/B5640636.png)

![4-{[(4-fluorophenyl)sulfonyl]amino}-N-1,3-thiazol-2-ylbenzamide](/img/structure/B5640657.png)

![1-tert-butyl-5-(4-methyl-1,3-thiazol-5-yl)-3-[2-(methylthio)ethyl]-1H-1,2,4-triazole](/img/structure/B5640663.png)